![molecular formula C9H7N3O B1530911 6-Pyridin-4-ylpyrimidin-4-ol CAS No. 1026857-25-9](/img/structure/B1530911.png)
6-Pyridin-4-ylpyrimidin-4-ol
Overview
Description
6-Pyridin-4-ylpyrimidin-4-ol is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol. This compound is known for its unique structure and has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
The specific mode of action of 6-Pyridin-4-ylpyrimidin-4-ol is currently unknown. It is known that pyrimidine derivatives can have a wide range of pharmacological effects
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
The compound has a molecular weight of 173.17 g/mol , which may influence its pharmacokinetic properties
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play a significant role in various biochemical reactions
Cellular Effects
Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrimidine metabolism is a complex process that involves numerous enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-4-ylpyrimidin-4-ol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the condensation reaction between pyridine-4-carboxaldehyde and guanidine. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-Pyridin-4-ylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine-4-carboxylic acid.
Reduction: Reduction reactions can produce pyridine-4-ylpyrimidin-4-ol derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidinol derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Cancer Therapeutics : Ceralasertib is primarily investigated for its role as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3 related) kinase, which is crucial for DNA damage response. By inhibiting ATR, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment .
2. Biochemical Research
- Cellular Pathways : The compound's ability to interfere with cellular signaling pathways related to DNA repair mechanisms has made it a valuable tool in understanding the cellular responses to DNA damage. It has been shown to enhance the efficacy of chemotherapeutic agents by increasing the sensitivity of cancer cells to DNA-damaging treatments .
3. Drug Development
- Combination Therapies : Ongoing clinical trials are exploring the use of Ceralasertib in combination with other therapeutic agents for treating various malignancies, particularly those resistant to standard therapies. This combination approach aims to improve treatment outcomes by leveraging the compound's mechanism of action .
In Vitro Studies
Research has demonstrated that Ceralasertib effectively inhibits ATR activity in cellular assays. For instance, studies have shown that treatment with this compound leads to increased sensitivity of cancer cells to radiation and chemotherapeutics, indicating its potential as a synergistic agent in cancer therapy .
In Vivo Studies
Animal model experiments have indicated that Ceralasertib treatment results in significant tumor regression when used alongside conventional therapies. This suggests a synergistic effect that could enhance treatment outcomes for patients with tumors exhibiting high levels of DNA damage response signaling .
Clinical Trials
Several clinical trials are currently investigating the efficacy of Ceralasertib in various cancer types, including those that are resistant to standard treatments. These trials aim to evaluate its safety profile and therapeutic potential when combined with other agents .
Comparison with Similar Compounds
Pyridine-4-carboxylic acid
Pyrimidin-4-ol
2-Pyridin-4-ylpyrimidin-4-ol
3-Pyridin-4-ylpyrimidin-4-ol
Biological Activity
6-Pyridin-4-ylpyrimidin-4-ol, also known by its CAS number 1026857-25-9, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrimidine family, which is known for diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activities.
- Cellular Signaling Modulation : It may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
Therapeutic Applications
The compound has demonstrated potential in several therapeutic areas:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor effects against various cancer cell lines.
- Antimicrobial Properties : It has been investigated for its ability to inhibit microbial growth, which could be beneficial in treating infections.
- Antiparasitic Activity : Research indicates potential efficacy against parasites such as Trypanosoma brucei, which causes sleeping sickness.
Antitumor Studies
A study investigating the antitumor efficacy of pyrimidine derivatives found that compounds similar to this compound exhibited potent activity against Ehrlich ascites carcinoma and Sarcoma 180. The study reported IC50 values indicating significant cytotoxicity towards these cancer cell lines while maintaining low toxicity towards normal cells .
Antimicrobial Investigations
Research on related pyrimidine compounds highlighted their antimicrobial properties. For instance, derivatives showed promising results against various bacterial strains, suggesting that modifications to the pyrimidine structure can enhance antimicrobial activity .
Antiparasitic Effects
A notable study focused on the antitrypanosomal activity of pyrimidine derivatives demonstrated that compounds with structural similarities to this compound exhibited low micromolar activity against Trypanosoma brucei with minimal cytotoxicity towards mammalian cells . This suggests a favorable therapeutic index for further development.
Data Table: Biological Activity Summary
Activity Type | Target | IC50 Value (μM) | Selectivity |
---|---|---|---|
Antitumor | Ehrlich Ascites Carcinoma | <10 | Low toxicity in normal cells |
Antimicrobial | Various Bacterial Strains | Varies (low μM) | Effective against resistant strains |
Antiparasitic | Trypanosoma brucei | 0.38 | High selectivity |
Properties
IUPAC Name |
4-pyridin-4-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHUACKGQQGLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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